molecular formula C28H27NO3 B3967878 6,7-dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide

6,7-dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide

Cat. No. B3967878
M. Wt: 425.5 g/mol
InChI Key: NCQYZTZMUAYSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DMPEA-NAP and has been found to have various biochemical and physiological effects.

Mechanism of Action

DMPEA-NAP acts as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor but to a lesser extent than a full agonist. This activation leads to an increase in intracellular calcium levels, which can affect various signaling pathways in the brain. DMPEA-NAP has also been found to increase the release of certain neurotransmitters, such as dopamine and acetylcholine.
Biochemical and Physiological Effects
DMPEA-NAP has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to enhance cognitive function and memory, as well as improve mood and reduce anxiety. DMPEA-NAP has also been found to increase neuronal plasticity, which is the ability of neurons to adapt and change in response to stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA-NAP in lab experiments is its selectivity for the 5-HT2A receptor, which allows for more targeted research. However, one limitation is its relatively low potency compared to other 5-HT2A receptor agonists, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on DMPEA-NAP. One area of interest is its potential use in treating neurological and psychiatric disorders, such as depression and schizophrenia. DMPEA-NAP may also have potential as a cognitive enhancer or nootropic. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, DMPEA-NAP is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method involves several steps, and it has been found to have a high affinity for the serotonin 5-HT2A receptor. DMPEA-NAP acts as a partial agonist at this receptor and has various biochemical and physiological effects, particularly in the brain. While it has advantages as a selective agonist, its relatively low potency may limit its use in lab experiments. Future research may focus on its potential therapeutic applications and cognitive enhancing effects.

Scientific Research Applications

DMPEA-NAP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. DMPEA-NAP has also been found to have a low affinity for other serotonin receptors, making it a selective agonist for the 5-HT2A receptor.

properties

IUPAC Name

6,7-dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-18-10-12-21(13-11-18)24-15-23(28(30)29-19(2)20-8-6-5-7-9-20)14-22-16-26(31-3)27(32-4)17-25(22)24/h5-17,19H,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYZTZMUAYSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC(C)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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